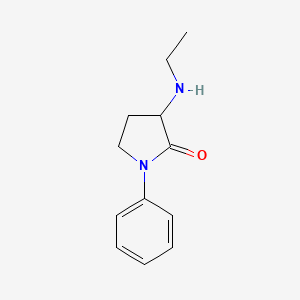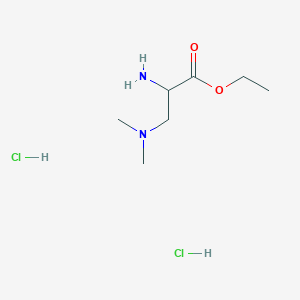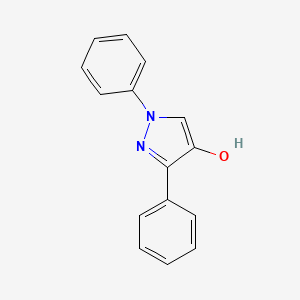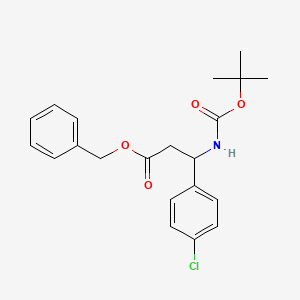
Benzyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
Übersicht
Beschreibung
“Benzyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate” is a complex organic compound. It contains a benzyl group, a tert-butoxycarbonyl (Boc) group, an amino group, a 4-chlorophenyl group, and a propanoate group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzyl propanoate with a Boc-protected 4-chlorophenylamine. The Boc group is commonly used in organic synthesis to protect amines during reaction conditions that could harm the amine.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group and the 4-chlorophenyl group are both aromatic, while the Boc group and the propanoate group are aliphatic. The presence of the Boc group suggests that the compound may exist as a zwitterion at physiological pH.Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The Boc group could be removed under acidic conditions to reveal the amine. The propanoate group could undergo reactions typical of esters, such as hydrolysis or transesterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. In general, we could expect it to be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the benzyl and 4-chlorophenyl groups.Wissenschaftliche Forschungsanwendungen
Polymer Development
Rehse and Ritter (1989) explored the synthesis of tert-butoxycarbonyl- and benzyloxycarbonyl-modified monomers, demonstrating their application in homopolymerization and copolymerization processes. The polymers showed potential as amino-protecting groups, with Ca2+ ions significantly enhancing the rate of amine cleavage, indicating their utility in polymer chemistry Rehse & Ritter, 1989.
Ligand and Catalyst Development
Sha and Alper (2017) reported on the ligand- and additive-controlled Pd-catalyzed aminocarbonylation of alkynes with aminophenols, leading to the selective synthesis of α,β-unsaturated amides. This method's versatility in functional group tolerance and its application in natural product synthesis underscore its importance in pharmaceuticals and materials science Sha & Alper, 2017.
Advanced Material Synthesis
Abrantes et al. (2009) synthesized an amino acid-functionalized cyclopentadienyl molybdenum tricarbonyl complex, examining its use in catalytic olefin epoxidation. The study highlights the complex's chiral properties and its efficiency as a catalyst, offering insights into the synthesis of enantiomerically pure compounds Abrantes et al., 2009.
Synthetic Methodology
Jimeno et al. (2003) and Chevallet et al. (2004) demonstrated the utility of tert-butyl esters in the synthesis of N-protected amino acid esters, showcasing a straightforward method for producing these compounds. Such methodologies are crucial for peptide synthesis and pharmaceutical applications Jimeno et al., 2003; Chevallet et al., 2004.
Safety And Hazards
As with any chemical compound, handling “Benzyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area. Without specific toxicity data, it’s best to treat this compound as potentially hazardous.
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended application. If it’s being studied as a potential pharmaceutical, then future work could involve testing its biological activity, optimizing its synthesis, and studying its mechanism of action.
Eigenschaften
IUPAC Name |
benzyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)27-20(25)23-18(16-9-11-17(22)12-10-16)13-19(24)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRMZYBRURTRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679390 | |
| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate | |
CAS RN |
1017789-39-7 | |
| Record name | Phenylmethyl 4-chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



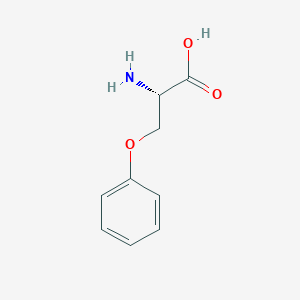
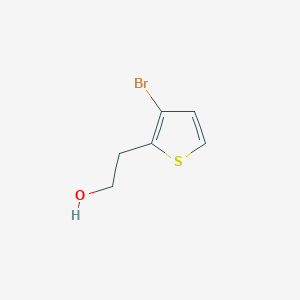
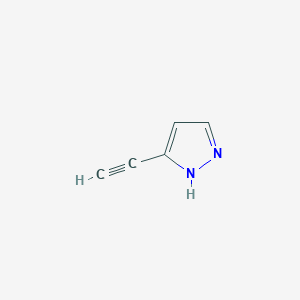

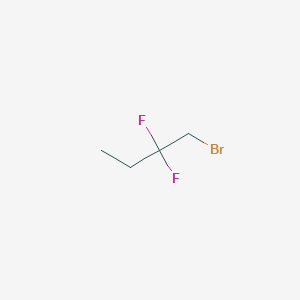
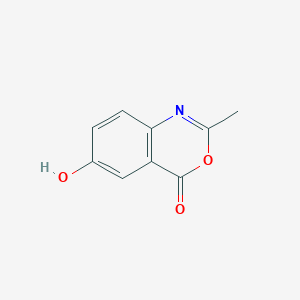
![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)
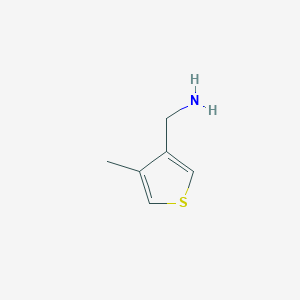
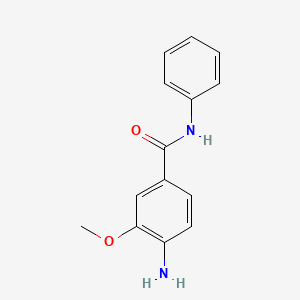
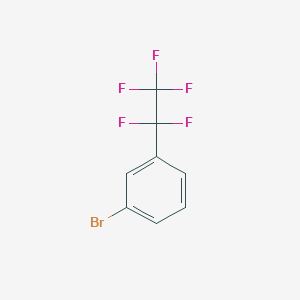
![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)
